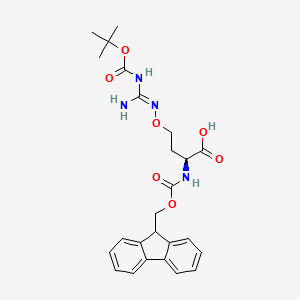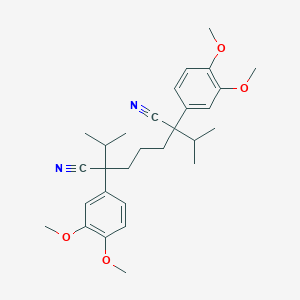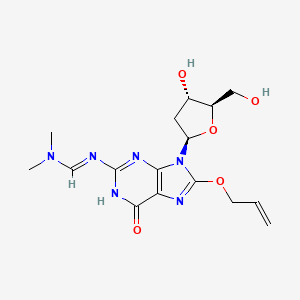![molecular formula C11H10BrIN2 B1384714 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-38-7](/img/structure/B1384714.png)
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” belongs to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been studied for their potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives typically includes a pyrrole and a pyrazine ring . The specific structure of “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” would include these rings, along with bromo, iodo, and cyclopropylmethyl substituents.Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are not clearly recognized . More research is needed to understand the specific reactions of “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine”.Scientific Research Applications
Synthesis and Development of Heterocyclic Frameworks
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, such as 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, are useful in synthesizing complex heterocycles. A study by Alekseyev et al. (2015) demonstrated a synthesis route for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting the compound's role in developing novel heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).
Application in Natural Alkaloid Synthesis
Baeza et al. (2010) explored the application of pyrrolo[2,3-b]pyridine derivatives in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. Their research underscores the compound's utility in organic synthesis, particularly in the construction of complex natural products (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Antibacterial and Antitumor Applications
The synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine compounds, similar in structure to 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, has been studied for their antibacterial properties. Abdel‐Latif et al. (2019) reported on derivatives that showed promising antibacterial activity (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). Additionally, Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives with potential antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, indicating a role in cancer research (Carbone et al., 2013).
Potential in Fluorescence Immunoassay
Pang Li-hua (2009) explored the synthesis of a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, using structures related to pyrrolo[2,3-b]pyridine. This suggests potential applications in biochemical assays and diagnostics (Li-hua, 2009).
Future Directions
properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrIN2/c12-8-3-4-14-11-10(8)9(13)6-15(11)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLISZQJPYJMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)




![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)




![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)
![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)